Razuprotafib

Content Navigation

- 1. General Information

- 2. Razuprotafib (AKB-9778): A Procurement Guide to this Selective VE-PTP Inhibitor for Tie2 Pathway Activation

- 3. Mechanistic Specificity: Why Razuprotafib Is Not Interchangeable with Other Ocular Hypotensive Agents

- 4. Quantitative Evidence: Differentiating Razuprotafib for Ocular Research Applications

CAS Number

Product Name

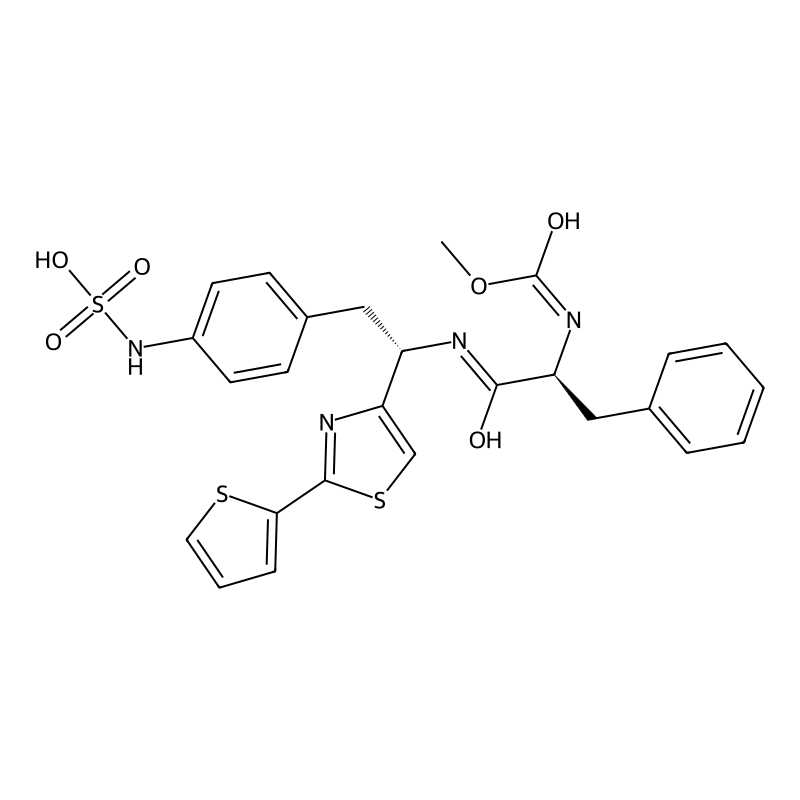

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Razuprotafib, also known as AKB-9778, is a potent and highly selective small-molecule inhibitor of Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP), a key negative regulator of the Tie2 signaling pathway.[1][2][3] By inhibiting VE-PTP, Razuprotafib effectively activates the Tie2 receptor, a mechanism crucial for maintaining vascular stability, regulating endothelial permeability, and promoting vascular quiescence.[1][4] This targeted activity makes it a critical tool for investigating pathologies linked to Tie2 dysregulation, such as vascular leakage in ocular diseases and compromised conventional outflow in glaucoma models.[5][6]

References

- [1] Shen, J., Frye, S., Wolters, P. J., et al. Targeting VE-PTP activates TIE2 and stabilizes the ocular vasculature. JCI Insight, 2(16), e92370 (2014).

- [2] Li, G., Nottebaum, A. F., Brigell, M., et al. A Small Molecule Inhibitor of VE-PTP Activates Tie2 in Schlemm's Canal Increasing Outflow Facility and Reducing Intraocular Pressure. Investigative Ophthalmology & Visual Science, 61(14), 43 (2020).

- [3] Aerpio Announces Statistically Significant Topline Results from Razuprotafib Glaucoma Phase 2 Trial. BioSpace. (2020, December 11).

- [4] Razuprotafib. PubChem. National Center for Biotechnology Information.

- [5] Aerpio Pharmaceuticals Announces a Second Clinical Trial with Funding from MTEC to Evaluate Razuprotafib for the Prevention and Treatment of ARDS in Patients with Moderate to Severe COVID-19. FirstWord Pharma. (2020, August 4).

Choosing a substitute for Razuprotafib based on application area alone introduces critical mechanistic variables that can compromise research validity. Unlike prostaglandin analogues such as Latanoprost, which primarily increase aqueous humor outflow through the secondary uveoscleral pathway, Razuprotafib targets the conventional (trabecular) outflow pathway.[5][7][8] This distinction is critical for studies focused on the biology of the trabecular meshwork and Schlemm's canal. Furthermore, while other agents like AKB-9778 also activate Tie2, Razuprotafib's identity as a well-characterized VE-PTP inhibitor provides a specific and direct mechanism of action that is not interchangeable with receptor agonists or agents with different molecular targets.[9] This mechanistic precision is essential for reproducible studies of the VE-PTP/Tie2 axis.

References

- [1] Campochiaro, P. A. AKB-9778 as an Adjunct to Anti-VEGF. Retina Specialist, (2015, October 5).

- [2] Alm, A., & Stjernschantz, J. Latanoprost. A review of its pharmacological properties, clinical efficacy and tolerability in the management of primary open-angle glaucoma and ocular hypertension. Drugs & Aging, 10(5), 347-368 (1997).

- [3] Hecht, E. Latanoprost – A Lasting Glaucoma Breakthrough. mivision. (2013, August 1).

- [4] Stamer, W. D., et al. Tie2 Activation via VE-PTP Inhibition With Razuprotafib as an Adjunct to Latanoprost in Patients With Open Angle Glaucoma or Ocular Hypertension. Translational Vision Science & Technology, 11(1), 4 (2022).

Potent, Picomolar Inhibition of VE-PTP for Targeted Tie2 Activation

Razuprotafib is a highly potent inhibitor of its target, Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP), exhibiting an IC50 of 17 pM.[10] This demonstrates substantially higher potency and selectivity for VE-PTP compared to its off-target activity against the structurally related phosphatase PTP1B, for which it has an IC50 of 780 nM.[10] This >45,000-fold selectivity ensures precise targeting of the Tie2 regulatory pathway with minimal confounding effects on PTP1B signaling, a critical factor for clear mechanistic studies.

| Evidence Dimension | Enzyme Inhibition (IC50) |

| Target Compound Data | 17 pM (for VE-PTP) |

| Comparator Or Baseline | PTP1B (related phosphatase): 780 nM |

| Quantified Difference | >45,000-fold higher potency for VE-PTP over PTP1B |

| Conditions | In vitro enzyme activity assays. |

This high on-target potency and selectivity justifies its use as a precise chemical tool to probe the VE-PTP/Tie2 axis, minimizing the risk of misinterpreting results due to off-target effects.

Mechanistically Distinct IOP Reduction via the Conventional Outflow Pathway

Razuprotafib targets the conventional aqueous humor outflow pathway, a mechanism distinct from standard-of-care prostaglandin analogues like latanoprost, which primarily utilize the uveoscleral pathway.[7][8][11] In a clinical study with open-angle glaucoma patients already on latanoprost, the addition of Razuprotafib (BID) produced a statistically significant greater reduction in mean diurnal intraocular pressure (IOP) compared to latanoprost alone (7.95 mmHg vs. 7.04 mmHg reduction, P < 0.05).[12][13] The adjunctive effect demonstrates its ability to engage a separate, non-redundant outflow pathway.

| Evidence Dimension | Mean Diurnal Intraocular Pressure (IOP) Reduction from Baseline |

| Target Compound Data | 7.95 mmHg reduction (Razuprotafib BID + Latanoprost) |

| Comparator Or Baseline | 7.04 mmHg reduction (Latanoprost monotherapy) |

| Quantified Difference | An additional 0.91 mmHg IOP reduction (P < 0.05) |

| Conditions | Phase 2 clinical trial in patients with open-angle glaucoma or ocular hypertension over 28 days. |

For researchers studying the conventional outflow pathway, Razuprotafib offers a specific tool to modulate its function, which is not possible with agents that act on the uveoscleral pathway.

Demonstrated Enhancement of Outflow Facility in Preclinical Models

Directly supporting its mechanism of action, topical administration of Razuprotafib in mouse models was shown to increase conventional outflow facility.[14] In ex vivo experiments on enucleated mouse eyes, treatment with Razuprotafib resulted in a 33% increase in outflow facility compared to vehicle-treated controls (3.4 ± 0.4 vs. 2.5 ± 0.2 nL/min/mmHg, P = 0.047).[14] This provides a direct, quantifiable link between Razuprotafib's molecular action (Tie2 activation in Schlemm's canal) and the physiological response of the target tissue.

| Evidence Dimension | Aqueous Humor Outflow Facility |

| Target Compound Data | 3.4 ± 0.4 nL/min/mmHg |

| Comparator Or Baseline | Vehicle Control: 2.5 ± 0.2 nL/min/mmHg |

| Quantified Difference | 33% increase (P = 0.047) |

| Conditions | Ex vivo outflow facility measurement in enucleated C57BL/6J mouse eyes after 3 days of topical administration. |

This evidence provides direct, quantitative validation of the compound's intended biological effect on the conventional outflow system, making it a reliable tool for researchers modeling this specific physiological process.

Effective Reduction of VEGF-Induced Vascular Leakage

Razuprotafib demonstrates efficacy in stabilizing vasculature and counteracting VEGF-induced permeability. In a double-transgenic mouse model with high VEGF expression in photoreceptors, treatment with Razuprotafib (10 mg/kg or 50 mg/kg) resulted in a dose-dependent and statistically significant reduction in the percentage of exudative retinal detachment compared to vehicle-treated animals.[6] This highlights its utility in models of diseases characterized by vascular leakage, such as diabetic retinopathy or macular edema, providing a Tie2-activating alternative or adjunct to direct anti-VEGF agents.

| Evidence Dimension | Percentage of Retinal Detachment |

| Target Compound Data | Statistically significant reduction at 10 mg/kg and 50 mg/kg doses |

| Comparator Or Baseline | Vehicle-treated control mice showing extensive retinal detachments |

| Quantified Difference | Dose-dependent prevention of retinal detachment |

| Conditions | In vivo study in double-transgenic mice (KIMBA and Tet-opsin-VEGF) with high VEGF expression in photoreceptors. |

This provides a clear rationale for procuring Razuprotafib to investigate Tie2-mediated vascular stabilization as a distinct therapeutic strategy in models of neovascular and exudative retinal diseases.

Investigating Conventional Outflow Pathway Regulation in Glaucoma Research

For studies aiming to dissect the molecular mechanisms governing the trabecular meshwork and Schlemm's canal, Razuprotafib is the appropriate choice. Its proven ability to increase outflow facility via the conventional pathway allows for specific testing of hypotheses related to Tie2 signaling in IOP homeostasis, which cannot be achieved with prostaglandin analogues that bypass this route.[7][9]

Modeling Adjunctive Therapies in Ocular Hypertension

Based on clinical evidence showing an additive IOP-lowering effect when combined with latanoprost, Razuprotafib is well-suited for preclinical models exploring combination therapies for glaucoma.[7] Its distinct mechanism allows researchers to investigate synergistic effects and the potential for targeting multiple outflow pathways simultaneously to achieve greater efficacy.

Probing Tie2-Mediated Vascular Stabilization in Retinopathy Models

In research focused on diabetic retinopathy, macular edema, or other vascular leakage pathologies, Razuprotafib serves as a specific tool to activate Tie2 signaling. Its demonstrated efficacy in reducing VEGF-induced retinal leakage provides a clear rationale for its use in studies aimed at exploring alternatives or adjuncts to anti-VEGF therapies.[15]

Formulation Development for Topical Ocular Delivery Systems

As a small molecule successfully formulated for topical ocular administration in clinical trials, Razuprotafib is a suitable candidate for research into advanced drug delivery systems.[7] Its physicochemical properties are amenable to incorporation into hydrogels, nanoparticles, or other sustained-release platforms designed to improve therapeutic residency time on the ocular surface.

References

- [1] Li, G., Nottebaum, A. F., Brigell, M., et al. A Small Molecule Inhibitor of VE-PTP Activates Tie2 in Schlemm's Canal Increasing Outflow Facility and Reducing Intraocular Pressure. Investigative Ophthalmology & Visual Science, 61(14), 43 (2020).

- [2] Stamer, W. D., et al. Tie2 Activation via VE-PTP Inhibition With Razuprotafib as an Adjunct to Latanoprost in Patients With Open Angle Glaucoma or Ocular Hypertension. Translational Vision Science & Technology, 11(1), 4 (2022).

- [3] Shen, J., Frye, S., Wolters, P. J., et al. Targeting VE-PTP activates TIE2 and stabilizes the ocular vasculature. JCI Insight, 2(16), e92370 (2014).

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Mechanism of Action

Dates

Aerpio Pharmaceuticals: Razuprotafib COVID-19/ARDS